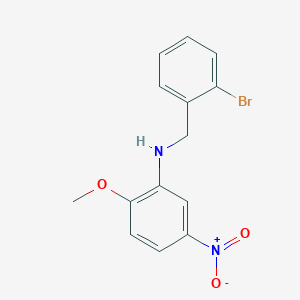

N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]-2-methoxy-5-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-14-7-6-11(17(18)19)8-13(14)16-9-10-4-2-3-5-12(10)15/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKWVGARPFSCED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356963 | |

| Record name | N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5574-86-7 | |

| Record name | N-[(2-BROMOPHENYL)METHYL]-2-METHOXY-5-NITRO-ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine

Strategic Disconnection Approaches and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE, the central secondary amine linkage provides two primary points for logical disconnection. youtube.com

Route A: N-Alkylation Disconnection

This approach involves disconnecting the bond between the nitrogen atom and the benzyl (B1604629) group's methylene (B1212753) carbon. This leads to two key precursors: 2-methoxy-5-nitroaniline (B165355) and a 2-bromobenzyl electrophile, such as 2-bromobenzyl bromide. The forward synthesis would then involve an N-alkylation reaction to form the target molecule. This is often a favorable strategy due to the typically high reactivity of benzyl halides.

Route B: N-Arylation Disconnection

Alternatively, the bond between the nitrogen and the substituted phenyl ring can be disconnected. This retrosynthetic step suggests an N-arylation reaction in the forward synthesis, coupling 2-bromobenzylamine (B1296416) with an activated aryl halide like 1-chloro-2-methoxy-5-nitrobenzene or 1-fluoro-2-methoxy-5-nitrobenzene. This pathway relies on methods that can effectively form an aryl-nitrogen bond.

Both strategies require careful planning to manage functional group compatibility and ensure the regioselective placement of the bromine, methoxy (B1213986), and nitro substituents on the respective starting materials.

Methodologies for N-Alkylation and N-Arylation in N-Benzyl-N-Arylamine Synthesis

The formation of the diarylamine core of the target molecule can be achieved through several robust and well-established synthetic protocols.

Reductive Amination Protocols for N-Benzylation

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and represents a key strategy for the N-benzylation pathway (Route A). researchgate.netthieme-connect.com This two-step, one-pot process involves the initial reaction of an amine (2-methoxy-5-nitroaniline) with an aldehyde (2-bromobenzaldehyde) to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance.

Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective reducing agent.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a milder reagent, often preferred for its selectivity in reducing imines in the presence of aldehydes.

Sodium cyanoborohydride (NaBH₃CN) is also effective for selectively reducing imines at acidic pH.

The reaction conditions are generally mild, making this a versatile method for synthesizing N-benzyl anilines.

Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig) for N-Arylation

For the N-arylation pathway (Route B), the Buchwald-Hartwig amination is a premier method for constructing the aryl-nitrogen bond. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. beilstein-journals.org

The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Component | Example | Role |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |

| Ligand | X-Phos, S-Phos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Activates the amine and facilitates the final product formation |

| Solvent | Toluene (B28343), Dioxane | Provides a medium for the reaction |

This methodology is highly effective for coupling a wide range of anilines with aryl bromides, making it a powerful tool for synthesizing complex diarylamines.

Nucleophilic Aromatic Substitution Approaches for Substituted Arylamine Formation

Nucleophilic aromatic substitution (SₙAr) provides a classic and often efficient route for N-arylation, particularly when the aryl ring is "activated" by the presence of strong electron-withdrawing groups. nih.gov In the context of synthesizing the target molecule, the nitro group on the 2-methoxy-5-nitrophenyl ring strongly activates it towards nucleophilic attack.

The reaction involves the displacement of a leaving group (typically a halide) from the aromatic ring by a nucleophile (2-bromobenzylamine). The rate of reaction is highly dependent on the nature of the leaving group, with fluoride (B91410) being the most reactive, followed by chloride. youtube.comresearchgate.net

Key features of the SₙAr reaction include:

Requirement of an activated ring: The presence of electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.com

Leaving group ability: For SₙAr, the unusual trend of F > Cl > Br > I is observed, as the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. youtube.com

Reaction conditions: The reaction is typically carried out in polar aprotic solvents like DMSO or DMF, often at elevated temperatures.

Other Coupling Reactions for Amine Bond Formation

Beyond the widely used Buchwald-Hartwig and SₙAr reactions, other methods can also be employed for the critical C-N bond formation.

Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-N bonds. wikipedia.org Traditional Ullmann conditions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern protocols have been developed that use catalytic amounts of copper salts with various ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.comresearchgate.netorganic-chemistry.org This method is a viable alternative to palladium-catalyzed processes. researchgate.net The reaction involves coupling an aryl halide with an amine, and like the Buchwald-Hartwig reaction, it is a powerful tool for N-arylation. nih.gov

Nickel-Catalyzed Amination: Nickel-based catalyst systems have emerged as a cost-effective alternative to palladium for C-N cross-coupling reactions. These catalysts can effectively couple aryl halides with a variety of amines under suitable conditions.

Regioselective Functionalization Strategies for Bromine, Methoxy, and Nitro Substituents

Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic bromination. nih.gov The regioselectivity is governed by the directing effects of the substituents already present on the ring. Reagents like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid are commonly used. For example, to obtain 2-bromobenzyl alcohol or 2-bromobenzaldehyde, the bromination of toluene followed by further functionalization of the methyl group could be a viable route. A variety of reagents and conditions have been developed to achieve high regioselectivity, especially for activated systems like phenols and anilines. researchgate.netnih.govresearchgate.net

Nitration: The nitro group is a key feature of the target molecule and is introduced via electrophilic aromatic nitration. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid. The methoxy group (-OCH₃) and the amino group (-NH₂) are both strong ortho, para-directors. To synthesize the 2-methoxy-5-nitroaniline precursor, one could start with 2-methoxyaniline (o-anisidine). nih.gov Direct nitration would likely lead to a mixture of products. Therefore, a common strategy is to first protect the highly activating amino group as an acetanilide. The less activating acetamido group would still direct nitration to the para position, yielding 2-methoxy-5-nitroacetanilide, which can then be hydrolyzed to give the desired 2-methoxy-5-nitroaniline. nih.gov Alternative nitrating agents like tert-butyl nitrite (B80452) have also been developed for regioselective nitration under milder conditions. researchgate.netnih.govrsc.org

Methoxy Group: The methoxy group is typically present in the starting material, such as 2-methoxyaniline or 2-methoxyphenol. If needed, it can be introduced via a Williamson ether synthesis, which involves the reaction of a phenol (B47542) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

Optimization of Reaction Conditions and Yield Enhancement for Amine Synthesis

The synthesis of complex diarylamines, such as this compound, is typically achieved through cross-coupling reactions, most notably the Buchwald-Hartwig amination, or through direct N-alkylation strategies. The efficiency and yield of these syntheses are highly dependent on the careful optimization of several reaction parameters.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and subsequent reductive elimination to yield the desired arylamine product. wuxiapptec.com The optimization of this process involves a systematic variation of the catalyst system (palladium precursor and ligand), base, solvent, and temperature.

Key Optimization Parameters:

Catalyst System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand, is paramount. Sterically hindered and electron-rich ligands have been developed to facilitate the reductive elimination step and improve catalyst stability and turnover. wikipedia.org The appropriate ligand is often determined by the specific class of amine and aryl halide being coupled. wuxiapptec.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and inorganic carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). wuxiapptec.comresearchgate.net The base's strength and solubility can significantly impact reaction rates and yields. researchgate.net

Solvent: The reaction is typically performed in anhydrous, aprotic solvents such as toluene, dioxane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). wuxiapptec.comresearchgate.net The solvent must be capable of dissolving the reactants and catalyst system, and its polarity can influence the reaction pathway. Insolubility is a common reason for poor yields. wuxiapptec.com

Temperature and Reaction Time: Reaction temperatures for Buchwald-Hartwig couplings are often elevated, typically between 80-120 °C, to drive the reaction to completion. wuxiapptec.comacs.org However, modern, highly active catalyst systems can sometimes allow for lower temperatures. wuxiapptec.com Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often with an accompanying increase in product yield. acs.org

Yield enhancement can also be achieved through less conventional methodologies. For instance, mechanochemical methods, such as ball-milling, provide an operationally simple and often solvent-free approach that can be robust even without strict exclusion of air or water. rsc.org

The following interactive table summarizes the influence of various parameters on the synthesis of N-aryl benzylamines, based on findings from related synthetic studies.

| Parameter | Variation | General Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Catalyst/Ligand | Pd₂ (dba)₃/XPhos vs. Pd(OAc)₂/BINAP | Sterically hindered ligands like XPhos often provide higher yields and accommodate a broader substrate scope compared to earlier generation ligands like BINAP. | wikipedia.orgacs.org |

| Base | Cs₂CO₃ vs. K₂CO₃ vs. NaOtBu | Cs₂CO₃ often provides higher yields and better chemoselectivity in N-alkylation due to its solubility and basicity. NaOtBu is a very strong base highly effective in Buchwald-Hartwig reactions. | wuxiapptec.comresearchgate.net |

| Solvent | Toluene vs. DMF vs. Dioxane | Toluene is a common choice for Buchwald-Hartwig reactions. DMF is effective for N-alkylations, particularly with carbonate bases. Solvent choice is critical for solubility. | wuxiapptec.comresearchgate.netacs.org |

| Temperature | 80 °C vs. 110 °C vs. 150 °C (Microwave) | Higher temperatures generally increase reaction rates. Microwave irradiation can achieve high temperatures rapidly, significantly shortening reaction times. | acs.orgresearchgate.net |

| Methodology | Conventional Heating vs. Microwave vs. Ball-Milling | Microwave heating can enhance yields and drastically reduce reaction times. Ball-milling offers a solvent-less, robust alternative. | acs.orgrsc.org |

Purification and Isolation Techniques for Complex Arylamine Derivatives

The purification and isolation of complex arylamine derivatives from a reaction mixture is a critical step to obtain the final product with high purity. The process typically involves a multi-step approach to remove unreacted starting materials, catalysts, inorganic salts, and other byproducts.

Initial Workup and Extraction: Following the completion of the reaction, an initial workup is performed. This usually involves quenching the reaction mixture, often with water or an aqueous solution of ammonium (B1175870) chloride or hydrochloric acid. orgsyn.org The product is then extracted from the aqueous phase into an immiscible organic solvent, such as dichloromethane, ethyl acetate, or diethyl ether. orgsyn.orgnih.gov The combined organic layers are subsequently washed with water and brine to remove residual water-soluble impurities. Finally, the organic solution is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

Chromatographic Purification: For complex arylamine derivatives, column chromatography is the most common and effective method for purification. orgsyn.orgnih.gov This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

Stationary Phase: Silica gel (SiO₂) is the standard stationary phase for most neutral to moderately polar organic compounds. nih.gov

Mobile Phase (Eluent): A mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is commonly used. orgsyn.orgnih.gov The ratio is optimized using thin-layer chromatography (TLC) to achieve a retention factor (Rf) for the desired product typically in the range of 0.2-0.4, ensuring good separation from impurities. The polarity of the eluent is gradually increased during the chromatography process if necessary (gradient elution).

Recrystallization: Recrystallization is a powerful technique used to obtain the final product in a highly pure, crystalline form. libretexts.org The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. libretexts.org As the solution is allowed to cool slowly and undisturbed, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. youtube.commt.com

The key steps in recrystallization are:

Choosing an appropriate solvent or solvent system (the compound should be highly soluble when hot and poorly soluble when cold). rochester.edu

Dissolving the impure solid in the minimum volume of hot solvent. youtube.com

Allowing the solution to cool slowly to promote the growth of large, pure crystals. libretexts.org

Isolating the pure crystals by filtration. youtube.com

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals.

The following table outlines common purification techniques for arylamine derivatives.

| Technique | Principle of Separation | Application for Arylamine Derivatives | Reference |

|---|---|---|---|

| Aqueous Workup/Extraction | Partitioning between immiscible aqueous and organic phases based on polarity and solubility. | Initial removal of inorganic salts, water-soluble reagents, and byproducts from the crude reaction mixture. | orgsyn.orgnih.gov |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel) from a liquid mobile phase. | Primary purification method to separate the target compound from unreacted starting materials and organic byproducts of similar polarity. | orgsyn.orgnih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Final purification step to obtain a solid compound with very high purity and in crystalline form. Effective for removing minor impurities. | libretexts.orgyoutube.commt.com |

Comprehensive Spectroscopic and Structural Characterization of N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

A thorough search of crystallographic databases and the scientific literature did not yield any specific single-crystal X-ray diffraction data for the compound N-(2-BROMOBENZYL)-N-(2-METHOXY-5-NITROPHENYL)AMINE. Consequently, a detailed analysis of its solid-state molecular geometry and crystal packing, including crystallographic data tables, bond lengths, bond angles, and a discussion of intermolecular interactions based on experimental crystal structure determination, cannot be provided at this time.

The determination of a crystal structure through single-crystal X-ray diffraction is an empirical process that requires the successful growth of a suitable single crystal of the compound, followed by experimental analysis. Without such a study being performed and its results published, the precise atomic arrangement in the solid state, including the molecular conformation and the packing of molecules within the crystal lattice, remains unknown.

While general principles of molecular geometry and intermolecular interactions can be inferred from the compound's chemical structure, a scientifically accurate and detailed discussion as mandated by the requested outline is not possible without experimental crystallographic data. Such a discussion would involve:

Determination of the unit cell parameters and space group: This defines the basic repeating unit of the crystal and its symmetry.

Elucidation of the molecular conformation: This includes the precise measurement of bond lengths, bond angles, and torsion angles, revealing the three-dimensional shape of the molecule in the solid state.

Analysis of intermolecular interactions: This would identify and quantify non-covalent interactions such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces that govern the crystal packing. These interactions are crucial for understanding the supramolecular assembly and the physical properties of the material.

Given the strict requirement for scientifically accurate and specific research findings, and the absence of any published crystal structure for this compound, this section cannot be completed.

Computational and Theoretical Investigations of N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2-bromobenzyl)-N-(2-methoxy-5-nitrophenyl)amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional geometry (geometric optimization) and to analyze its electronic characteristics. nih.gov These calculations are fundamental for subsequent theoretical analyses, including Frontier Molecular Orbital (FMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) studies.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-(2-methoxy-5-nitrophenyl)amine moiety, specifically around the amine nitrogen and the methoxy-substituted ring, which possess higher electron densities. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro-substituted phenyl ring and the bromobenzyl group, as the nitro group is a strong electron-withdrawing group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Illustrative Data from FMO Analysis

| Parameter | Illustrative Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.85 | Indicates molecular stability and reactivity |

Note: These values are illustrative and derived from analyses of structurally similar nitroaniline and benzylamine (B48309) derivatives for explanatory purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.commdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface.

In the MEP map of this compound, distinct regions of charge can be predicted:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be located around the oxygen atoms of the nitro and methoxy (B1213986) groups, which have high electron density due to lone pairs. researchgate.net

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amine group and the carbon atom attached to the bromine, which are rendered electron-poor by the adjacent electronegative atoms. walisongo.ac.id

Neutral Potential (Green): These regions indicate nonpolar areas, such as the surfaces of the benzene (B151609) rings.

The MEP map provides a clear, visual guide to the molecule's reactive sites. nih.gov

Illustrative MEP Surface Potential Values

| Molecular Region | Illustrative Potential Range (a.u.) | Predicted Reactivity |

|---|---|---|

| Nitro Group (Oxygens) | -0.025 to -0.015 | Strong Nucleophilic Center (Electrophilic Attack) |

| Amine Linkage (N-H) | +0.015 to +0.025 | Electrophilic Center (Nucleophilic Attack) |

| Bromine Atom | -0.005 to +0.005 | Amphipathic (σ-hole potential) |

| Aromatic Rings | -0.010 to +0.010 | Mixed (depending on substitution) |

Note: These values are illustrative, representing typical potential ranges for the specified functional groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). wikipedia.orgq-chem.com This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. bohrium.com

For this compound, NBO analysis can elucidate the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. uba.ar Significant interactions are expected between:

The lone pair orbitals of the amine nitrogen (donor) and the antibonding orbitals (σ*) of the C-Br and C-N bonds of the adjacent rings (acceptors).

The lone pair orbitals of the oxygen atoms in the methoxy and nitro groups (donors) and the antibonding π* orbitals of the aromatic rings (acceptors).

The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate more significant intramolecular charge transfer and greater molecular stability. uba.ar

Illustrative NBO Interaction Data

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π* (C-C of nitro-ring) | 5.5 | Lone Pair -> Antibonding π |

| LP(2) O (methoxy) | π* (C-C of methoxy-ring) | 2.8 | Lone Pair -> Antibonding π |

| σ (C-H of benzyl) | σ* (C-N) | 1.2 | Hyperconjugation |

Note: These stabilization energies are hypothetical examples based on typical values for such interactions in similar molecular systems.

Fukui Function Analysis for Local Reactivity Descriptors

Fukui functions are reactivity descriptors derived from DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. ias.ac.innih.gov These functions measure the change in electron density at a specific point when an electron is added to or removed from the system. mdpi.com The condensed Fukui function simplifies this by assigning a reactivity value to each atom. researchgate.net

For this compound, the analysis would likely predict:

Nucleophilic Attack (f+): The highest values would be on the carbon atoms of the nitro-substituted ring, indicating these are the most electrophilic sites.

Electrophilic Attack (f-): The highest values would be on the amine nitrogen and the oxygen of the methoxy group, identifying them as the primary nucleophilic sites.

Radical Attack (f0): Values would indicate sites susceptible to radical reactions, often intermediate between the primary electrophilic and nucleophilic centers.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and behavior in a solution phase (e.g., in water or an organic solvent). nih.govresearchgate.net

By simulating the molecule's trajectory, researchers can:

Analyze Solvent Effects: Understand how solvent molecules arrange around the solute and influence its conformation and dynamics. For instance, polar solvents would interact strongly with the nitro and methoxy groups.

Determine Flexibility: Quantify the flexibility of different parts of the molecule by calculating root-mean-square fluctuation (RMSF) values for each atom. The benzyl (B1604629) and phenyl rings are relatively rigid, while the amine linkage allows for significant motion. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predicted Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their chemical reactivity. nih.govresearchgate.net While a QSRR study requires data from a set of related molecules, a hypothetical model could be developed for derivatives of this compound to predict their transformation rates in specific reactions.

A QSRR model would involve:

Descriptor Calculation: Computing a range of molecular descriptors (e.g., electronic, steric, topological) for a series of analogous compounds. Relevant descriptors might include the HOMO-LUMO gap, dipole moment, and specific atomic charges.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation linking the descriptors to an observed reactivity parameter (e.g., reaction rate constant). nih.gov

Prediction: Applying the validated model to predict the reactivity of this compound or other new, untested analogues.

Such models are invaluable for designing molecules with desired reactivity profiles in fields like materials science and medicinal chemistry.

Mechanistic Studies of Reactions Involving N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine

Elucidation of Reaction Pathways and Transition States for Its Formation

The formation of N-(2-bromobenzyl)-N-(2-methoxy-5-nitrophenyl)amine via the Buchwald-Hartwig amination follows a well-established catalytic cycle involving a palladium catalyst. The reaction typically couples an aryl halide with an amine in the presence of a base and a suitable phosphine (B1218219) ligand. For the synthesis of the title compound, this would involve the coupling of 2-bromobenzylamine (B1296416) with an aryl halide such as 1-bromo-2-methoxy-5-nitrobenzene.

The catalytic cycle is generally understood to proceed through three primary steps wikipedia.orgnih.govlibretexts.org:

Amine Coordination and Deprotonation: The amine (e.g., 2-bromobenzylamine) then coordinates to the Pd(II) complex. A base present in the reaction mixture deprotonates the coordinated amine, forming a palladium amide complex.

Reductive Elimination: The final step is the reductive elimination from the palladium amide complex. This step forms the desired C-N bond, yielding the this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle wikipedia.org.

The transition states of this reaction are highly dependent on the specific ligand and substrates used. For instance, the choice of ligand can influence which step is rate-limiting. Density Functional Theory (DFT) calculations have shown that for some catalyst systems, such as those using the RuPhos ligand, reductive elimination can become the rate-limiting step, whereas for others, like those with the BrettPhos ligand, oxidative addition remains the slower step nih.govacs.org. The energy barriers of these steps are modulated by the steric and electronic properties of the ligands and the substrates nih.govacs.org.

| Step | Description | Key Intermediates | Factors Influencing Rate |

| 1. Oxidative Addition | Pd(0) inserts into the Aryl-Bromine bond. | Pd(II)-aryl halide complex | Electronic nature of aryl halide, steric hindrance, ligand choice. |

| 2. Deprotonation | Base removes a proton from the coordinated amine. | Pd(II)-amido complex | Base strength, amine pKa. |

| 3. Reductive Elimination | The C-N bond is formed, releasing the product. | Regenerated Pd(0) catalyst | Steric hindrance on the amine and aryl group, ligand bulk. |

This interactive table summarizes the key steps in the Buchwald-Hartwig amination pathway for the formation of the title compound.

Investigation of Substituent Effects (Bromo, Methoxy (B1213986), Nitro) on Reaction Kinetics and Selectivity

The specific substituents on the aromatic rings of this compound play a critical role in modulating the kinetics and selectivity of its synthesis.

Bromo Substituent: The bromo group on the benzyl (B1604629) portion of the amine reactant is generally electronically withdrawing but is primarily present as a functional handle for potential subsequent reactions. Its presence on the amine component does not directly participate in the primary C-N bond formation but could sterically influence the approach to the catalyst. If this moiety were on the aryl halide partner, its reactivity would be intermediate between chloro (less reactive) and iodo (more reactive) analogs in the oxidative addition step nih.gov.

Methoxy Substituent: The methoxy group is a strong electron-donating group due to its resonance effect. When positioned on the aryl halide ring (as in 1-bromo-2-methoxy-5-nitrobenzene), it increases the electron density on the ring. This effect generally slows down the rate of oxidative addition, which is favored by electron-poor aryl halides. However, its ortho position can also exert a significant steric influence.

Nitro Substituent: The nitro group is a powerful electron-withdrawing group. Its presence on the aryl halide dramatically increases the electrophilicity of the aromatic ring, which can accelerate the rate of oxidative addition. Conversely, if the nitro group were on the aniline (B41778) precursor, it would significantly decrease the nucleophilicity of the amine, making the C-N coupling more challenging. Studies on related systems have shown that electron-withdrawing groups on the aryl halide tend to reduce the energy barriers of the reaction nih.gov. The strong electron-withdrawing nature of the nitro group is known to increase the energy gap between molecular orbitals in related complexes nih.govresearchgate.net.

The interplay of these electronic effects is crucial. The activating effect of the nitro group can counteract the deactivating effect of the methoxy group on the oxidative addition step.

| Substituent | Position | Electronic Effect | Impact on Reaction Kinetics |

| Bromo | 2-position of benzylamine (B48309) | Inductively withdrawing | Minor electronic effect on amine nucleophilicity; potential steric hindrance. |

| Methoxy | 2-position of phenylamine | Resonance donating | Slows oxidative addition on the aryl halide; may assist in catalyst coordination. |

| Nitro | 5-position of phenylamine | Strongly withdrawing | Accelerates oxidative addition on the aryl halide; makes the amine less nucleophilic. |

This interactive table outlines the expected influence of each substituent on the synthesis of this compound.

Catalytic Approaches and Ligand Design Considerations for Improved Synthesis and Functionalization

The successful synthesis of a sterically hindered and electronically complex molecule like this compound heavily relies on the appropriate choice of catalyst and ligand. The challenges posed by potentially competing reaction rates and steric hindrance necessitate a carefully designed catalytic system.

Catalyst Selection: Palladium precatalysts are commonly employed for Buchwald-Hartwig aminations. Palladacycle precatalysts, particularly later generations, are often highly effective, allowing for low catalyst loadings and high yields even with challenging substrates nih.govresearchgate.net. These catalysts are designed to readily generate the active Pd(0) species required for the catalytic cycle.

Ligand Design: The ligand is arguably the most critical component of the catalytic system. For coupling reactions involving sterically demanding substrates, bulky and electron-rich phosphine ligands are essential. These ligands promote the formation of the monoligated Pd(0) species that is active in oxidative addition and facilitate the reductive elimination step.

Key considerations for ligand selection include:

Steric Bulk: Ligands with significant steric hindrance, such as the biarylphosphine ligands developed by the Buchwald group (e.g., RuPhos, BrettPhos) or those from the Hartwig group, are necessary. This bulk promotes reductive elimination and can prevent the formation of inactive catalyst species nih.govacs.orgacs.orgnih.gov. Increased steric hindrance on the amine substrate has been shown to lower the energy barrier for reductive elimination nih.govacs.org.

Electron-Donating Ability: Electron-rich ligands enhance the rate of oxidative addition by increasing the electron density on the palladium center.

Bite Angle: For bidentate ligands like BINAP or DPPF, the bite angle is a crucial parameter that influences catalytic activity and selectivity wikipedia.org.

Given the ortho-methoxy group and the bulky 2-bromobenzyl group, a ligand that can accommodate significant steric crowding is paramount. Ligands like BrettPhos and RuPhos have been computationally and experimentally shown to have different effects on the rate-limiting steps of the amination, providing options to tailor the catalyst system to the specific electronic demands of the substrates nih.govacs.org.

| Ligand Type | Example(s) | Key Features | Application in Synthesis of Title Compound |

| Biaryl Monophosphines | RuPhos, BrettPhos, SPhos | High steric bulk, electron-rich | Excellent for coupling sterically hindered amines and aryl halides. |

| Ferrocenyl Phosphines | dppf | Robust, good for a range of substrates | A common choice for general cross-coupling reactions. |

| Bidentate Phosphines | BINAP | Wide bite angle, chiral variations | Effective for primary amines, but may be less ideal for sterically demanding couplings. wikipedia.orgnih.gov |

This interactive table compares different classes of ligands suitable for the challenging Buchwald-Hartwig amination required to form the title compound.

Synthesis and Characterization of Novel Derivatives and Analogs of N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine

Design Principles for Structural Modification

The rational design of new analogs hinges on the systematic modification of the parent structure to modulate its physicochemical and potential biological properties. For the N-(2-bromobenzyl)-N-(2-methoxy-5-nitrophenyl)amine scaffold, structural modifications can be strategically focused on the benzyl (B1604629) and nitrophenyl moieties.

Systematic Variation of Substituents:

The properties of the molecule can be fine-tuned by altering the substituents on both aromatic rings. The 2-bromo substituent on the benzyl ring serves as a useful synthetic handle, particularly for cross-coupling reactions, but it can also be replaced to alter steric and electronic characteristics. Similarly, the methoxy (B1213986) and nitro groups on the second phenyl ring are key modulators of its electron density and can be varied or repositioned.

Key design principles include:

Electronic Effects: Replacing the bromine atom with other halogens (F, Cl) or with electron-donating groups (e.g., methyl, ethyl) or electron-withdrawing groups (e.g., trifluoromethyl) can systematically alter the electronic nature of the benzyl ring. The dual electronic modulation provided by both methoxy (electron-donating) and nitro (electron-withdrawing) groups on the other ring offers a basis for fine-tuning reactivity. srinichem.com

Steric Hindrance: Introducing bulky groups, such as a cyclopropyl (B3062369) or t-butyl group, in place of the bromine could influence the conformation of the molecule and its potential interactions with biological targets.

Metabolic Stability: Certain functional groups are prone to metabolic degradation. Replacing metabolically labile groups, such as an isopropyl group which can undergo aliphatic hydroxylation, with more stable alternatives like a cyclobutyl or oxetane (B1205548) group can improve pharmacokinetic profiles in potential therapeutic agents. acs.org

Solubility: The introduction of polar groups, such as hydroxyl or carboxylic acid moieties, or heterocyclic rings like oxetane, can enhance aqueous solubility.

The following table outlines potential modifications based on these principles.

Table 1: Proposed Structural Modifications of Benzyl and Nitrophenyl Moieties

| Modification Site | Proposed Substituent (R) | Design Rationale |

|---|---|---|

| Benzyl Ring (ortho-position) | -Cl, -F | Modulate electronic properties and lipophilicity. |

| -CH₃, -CF₃ | Introduce electron-donating or withdrawing groups. | |

| -Cyclopropyl, -Oxetanyl | Enhance metabolic stability and explore steric effects. acs.org | |

| Nitrophenyl Ring | Relocate -NO₂ group | Investigate impact of positional isomerism on activity. |

| Replace -NO₂ with -CN, -SO₂Me | Evaluate alternative electron-withdrawing groups. |

Strategies for Further Functionalization of the Amine Nitrogen and Aromatic Rings

Beyond substituent replacement, the core scaffold can be elaborated through reactions targeting the amine nitrogen and the aromatic rings, opening avenues to a diverse range of derivatives.

Functionalization of the Amine Nitrogen: The secondary amine is a key site for introducing new functionalities.

Acylation: Reaction with various acyl chlorides or anhydrides can produce a series of amides, potentially altering the molecule's hydrogen bonding capacity and conformation.

Reductive Amination: The amine can be further alkylated using aldehydes or ketones via reductive amination to introduce more complex side chains.

Heterocycle Formation: The amine nitrogen can be incorporated into a heterocyclic ring system, a common strategy in drug design to create rigid, conformationally constrained analogs. For instance, reaction with appropriate bifunctional reagents could yield imidazolone (B8795221) or triazinone rings. nih.gov

Functionalization of the Aromatic Rings:

Cross-Coupling Reactions: The 2-bromobenzyl moiety is primed for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with various boronic acids can introduce new aryl or heteroaryl substituents, significantly expanding structural diversity. acs.org This approach is a cornerstone of modern medicinal chemistry for building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nitrophenyl ring is susceptible to SNAr reactions. Strong nucleophiles can displace a suitably positioned leaving group (or in some activated cases, the nitro group itself) to introduce new functionalities.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This new amino group provides a versatile handle for subsequent functionalization, such as diazotization followed by substitution, or conversion into amides, sulfonamides, or ureas, dramatically altering the character of this part of the molecule.

Table 2: Strategies for Further Functionalization

| Reaction Site | Reaction Type | Example Reagents/Conditions | Potential Outcome/New Functionality |

|---|---|---|---|

| Amine Nitrogen | Acylation | Acetyl chloride, Et₃N | Formation of an N-acetyl derivative. |

| Alkylation | R-CHO, NaBH(OAc)₃ | Introduction of a new N-alkyl group. | |

| Benzyl Ring (C-Br) | Suzuki Coupling | R-B(OH)₂, Pd(PPh₃)₄, base | Introduction of a new aryl or heteroaryl group. acs.org |

| Nitrophenyl Ring | Nitro Reduction | H₂, Pd/C or SnCl₂ | Conversion of -NO₂ to -NH₂. |

| Resulting Aniline (B41778) | Sulfonylation | R-SO₂Cl, pyridine (B92270) | Formation of a sulfonamide derivative. |

Stereochemical Considerations and Enantioselective Synthesis Approaches for Chiral Analogs

The parent compound, this compound, is achiral. However, introducing stereocenters can be critical for developing selective biological activity, as enantiomers of a chiral molecule often exhibit different pharmacological profiles.

Introducing Chirality: Chirality can be introduced by modifying the benzyl group. For example, creating an analog such as N-(1-(2-bromophenyl)ethyl)-N-(2-methoxy-5-nitrophenyl)amine introduces a stereocenter at the benzylic carbon. This creates a pair of enantiomers whose differential biological effects can be explored.

Enantioselective Synthesis Approaches: Synthesizing a single enantiomer of a chiral analog requires an asymmetric synthesis strategy.

Chiral Auxiliary Approach: A well-established method involves using a chiral auxiliary, such as (R)-α-methylphenethylamine, to direct the stereochemical outcome of a key bond-forming reaction, followed by its removal. google.com

Asymmetric Catalysis: Modern catalytic methods offer a more efficient route. For instance, an enantioselective arylation of an N-heteroaryl trifluoroborate through Ni/photoredox dual catalysis has been developed for constructing chiral N-benzylic heterocycles. nih.gov A similar strategy could be envisioned for the enantioselective cross-coupling of a suitable prochiral precursor with an aryl bromide. The use of chiral ligands, such as bi-oxazolines (BiOX), is crucial for inducing high enantioselectivity in such transformations. nih.gov

The development of an enantioselective route would enable the synthesis of individual (R)- and (S)-enantiomers, allowing for a rigorous evaluation of stereochemistry on the molecule's activity.

Table 3: Examples of Chiral Analogs and Synthetic Considerations

| Chiral Analog Structure | Locus of Chirality | Proposed Synthetic Approach | Rationale for Chiral Design |

|---|---|---|---|

| N-(1-(2-bromophenyl)ethyl)-N-(2-methoxy-5-nitrophenyl)amine | Benzylic Carbon | Asymmetric reduction of a precursor imine using a chiral catalyst. | To explore stereospecific interactions with a potential biological target. |

By applying these principles of structural modification, functionalization, and stereochemical control, a diverse library of novel compounds based on the this compound scaffold can be generated for further scientific investigation.

Structure Reactivity Relationship Srr Studies of N 2 Bromobenzyl N 2 Methoxy 5 Nitrophenyl Amine Analogs

Correlation of Structural Features with Theoretical Chemical Reactivity and Stability

The chemical reactivity and stability of N-(2-bromobenzyl)-N-(2-methoxy-5-nitrophenyl)amine are influenced by the interplay of its substituents. The methoxy (B1213986) group (-OCH3) on the nitrophenyl ring is an activating group, donating electron density through a resonance effect, which can enhance reactivity towards electrophiles at the ortho and para positions. lumenlearning.comresearchgate.net Conversely, the nitro group (-NO2) is a strong deactivating group, withdrawing electron density from the ring and thus reducing its nucleophilicity. msu.eduminia.edu.eg The bromine atom on the benzyl (B1604629) group also acts as a deactivating group through its inductive effect. libretexts.org

Table 1: Theoretical Impact of Substituents on Chemical Reactivity and Stability

| Substituent | Position | Electronic Effect | Impact on Ring Reactivity | Theoretical Contribution to Stability |

|---|---|---|---|---|

| Methoxy (-OCH3) | 2-position of nitrophenyl ring | Electron-donating (resonance), Electron-withdrawing (inductive) | Activating | May contribute to stability through resonance delocalization |

| Nitro (-NO2) | 5-position of nitrophenyl ring | Electron-withdrawing (resonance and inductive) | Deactivating | May decrease stability by creating electron-deficient regions |

| Bromo (-Br) | 2-position of benzyl ring | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | May have a minor influence on overall stability |

| N-benzyl group | Attached to amine | Steric bulk and electronic influence | May sterically hinder reactions at the amine | Contributes to the overall molecular conformation and stability |

Computational Prediction of Interaction Profiles with Model Macromolecules (e.g., theoretical binding pocket interactions)

Computational docking studies of analogous nitroaromatic and N-benzyl aniline (B41778) compounds suggest that this compound could interact with macromolecular targets through a variety of non-covalent interactions. researchgate.netresearchgate.netresearchgate.net The nitro group is a potential hydrogen bond acceptor, while the secondary amine can act as a hydrogen bond donor. The methoxy group's oxygen atom can also accept a hydrogen bond.

Table 2: Predicted Interaction Profile with Model Macromolecular Residues

| Molecular Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Nitro (-NO2) group | Hydrogen bond acceptor | Gln, Asn, Arg, Ser, Thr, Tyr |

| Methoxy (-OCH3) group | Hydrogen bond acceptor | Gln, Asn, Arg, Ser, Thr, Tyr |

| Amine (-NH-) group | Hydrogen bond donor | Asp, Glu, Gln, Asn, Ser, Thr |

| Aromatic rings | π-π stacking, hydrophobic interactions | Phe, Tyr, Trp, His, Leu, Val, Ile |

| Bromo (-Br) atom | Halogen bonding | Electron-rich atoms (e.g., in carbonyl groups of backbone or side chains) |

Analysis of Electronic and Steric Effects of Substituents on Molecular Interactions

The electronic and steric effects of the substituents on this compound are crucial in defining its molecular interactions. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized electron density distribution on the nitrophenyl ring, which can influence its electrostatic interactions with a binding partner. lumenlearning.commsu.edu

Table 3: Summary of Electronic and Steric Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Relative Steric Bulk |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-withdrawing (-I) | Electron-donating (+M) | Moderate |

| Nitro (-NO2) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Moderate |

| Bromo (-Br) | Electron-withdrawing (-I) | Electron-donating (+M) | Moderate to Large |

| Benzyl group | Electron-withdrawing (inductive) | - | Large |

Future Research Perspectives and Methodological Advancements

Integration of Machine Learning and AI for Predictive Organic Synthesis and Compound Design

The application of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of synthetic routes to novel N-benzyl-N-arylamines. scispace.com By analyzing vast datasets of chemical reactions, ML algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even design novel molecular structures with desired properties. scispace.combeilstein-journals.org

| AI Application | Description | Potential Impact on N-Benzyl-N-Arylamine Synthesis |

| Reaction Outcome Prediction | ML models trained on reaction data to predict product structures, yields, and stereoselectivity. | Faster identification of successful reaction conditions, reducing trial-and-error experimentation. |

| Retrosynthetic Analysis | AI algorithms that suggest synthetic pathways for a target molecule by working backward from the product. | More efficient and novel synthetic routes to complex N-benzyl-N-arylamines. nih.gov |

| De Novo Molecular Design | Generative models that create novel chemical structures with desired properties. | Discovery of new N-benzyl-N-arylamine derivatives with enhanced biological activity or material properties. springernature.com |

| Catalyst Discovery | AI-driven screening of potential catalysts for specific transformations. | Identification of more efficient and selective catalysts for C-N bond formation. |

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ spectroscopic techniques are providing unprecedented insights into reaction mechanisms, kinetics, and the formation of transient intermediates. mt.comspectroscopyonline.com

Real-Time Analysis: Techniques such as Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be directly integrated into reaction vessels to monitor the concentration of reactants, products, and intermediates in real-time. mt.comnih.govbeilstein-journals.org This continuous data stream allows for precise determination of reaction endpoints, identification of bottlenecks, and detection of unexpected side reactions. For the synthesis of N-benzyl-N-arylamines, in situ monitoring can be particularly valuable for optimizing delicate steps like N-alkylation and for understanding the influence of various catalysts and reagents. waters.com

Mechanistic Insights: The ability to observe a reaction as it unfolds provides a wealth of information about its underlying mechanism. researcher.life For instance, the formation and consumption of short-lived intermediates can be tracked, providing direct evidence for proposed reaction pathways. beilstein-journals.org This detailed mechanistic understanding is essential for the rational design of more efficient and selective synthetic methods. Recent advancements have even enabled the monitoring of mechanochemical reactions, which are performed by grinding solids together, offering a solvent-free synthetic alternative. birmingham.ac.uk

| Spectroscopic Technique | Information Provided | Application in N-Benzyl-N-Arylamine Synthesis |

| In Situ FTIR/Raman | Real-time concentration profiles of reactants, products, and intermediates; information on bonding changes. mt.com | Optimization of reaction conditions (temperature, addition rates), endpoint determination, and kinetic analysis. |

| In Situ NMR | Detailed structural information on species in solution; quantitative analysis of reaction components. beilstein-journals.org | Elucidation of reaction mechanisms, identification of transient intermediates, and precise kinetic modeling. acs.orgresearchgate.net |

| Mass Spectrometry | Identification of major components in starting materials and reaction mixtures; confirmation of product formation. waters.com | Rapid reaction profiling and identification of byproducts. |

Green Chemistry Approaches in the Synthesis and Derivatization of N-Benzyl-N-Arylamines

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. wjpmr.com For the synthesis of N-benzyl-N-arylamines, several green approaches are gaining prominence.

Catalytic Hydrogen Transfer: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an atom-economical approach for the N-alkylation of amines with alcohols, producing only water as a byproduct. rsc.org This strategy avoids the use of stoichiometric activating agents and represents a significant step towards more sustainable amine synthesis. rsc.org

Reductive Amination from Renewable Sources: There is a growing interest in utilizing biomass-derived platform molecules for the synthesis of valuable nitrogen-containing compounds. dtu.dk Reductive amination of bio-based aldehydes and ketones provides a green route to a wide range of amines. dtu.dk The use of environmentally benign reducing agents, such as ammonia (B1221849) borane, further enhances the sustainability of these processes. acs.orgacs.org

Electrochemical Synthesis: Electrosynthesis offers a powerful tool for "green" organic synthesis by replacing chemical oxidants and reductants with electricity. researchgate.net Electrochemical methods can be used for C-H amination and other C-N bond-forming reactions under mild conditions, often at room temperature, thereby meeting several criteria of green chemistry. researchgate.net

| Green Chemistry Approach | Description | Relevance to N-Benzyl-N-Arylamine Synthesis |

| Borrowing Hydrogen | Catalytic N-alkylation of amines with alcohols, where the alcohol acts as the hydrogen donor, producing water as the only byproduct. rsc.org | A waste-free and atom-economical method for the synthesis of N-benzylamines from anilines and benzyl (B1604629) alcohol. |

| Biomass Valorization | Use of renewable starting materials derived from biomass to produce amines. dtu.dk | Potential for synthesizing the aniline (B41778) or benzylamine (B48309) precursors from sustainable feedstocks. |

| Electrosynthesis | Using electricity to drive chemical reactions, avoiding the need for stoichiometric reagents. researchgate.net | A clean and efficient method for C-N bond formation in the synthesis of N-benzyl-N-arylamines. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and improve yields. rsc.org | Can lead to shorter reaction times and reduced energy consumption in the synthesis of N-benzyl-N-arylamines. |

Q & A

Q. Purification Challenges :

- The nitro and bromo groups may lead to byproducts via unintended substitutions. Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical. Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) .

How is this compound characterized structurally and functionally?

Basic Research Question

Key Techniques :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- X-ray Crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., hydrogen bonding between amine and nitro groups) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected ~377 g/mol) and fragmentation patterns .

What are the dominant chemical reactions of this compound, and how do reaction conditions influence outcomes?

Basic Research Question

Reactivity Profile :

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts the nitro group to an amine. Competing bromine debromination can occur if excess H₂ is used .

- Bromine Substitution : Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups using Pd(PPh₃)₄ and boronic acids in THF/Na₂CO₃ .

- Methoxy Demethylation : BBr₃ in DCM at −78°C cleaves the methoxy group to a hydroxyl, enabling further functionalization .

Q. Condition Optimization :

- Temperature and solvent polarity significantly affect selectivity. For example, polar aprotic solvents (DMF) favor nitro reduction over bromine substitution .

How do structural modifications of analogous compounds inform the design of derivatives with enhanced bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

| Compound | Modification | Bioactivity |

|---|---|---|

| N-(4-Methoxybenzyl) analogue | Methoxy at para position | Reduced antimicrobial activity |

| Bromo-to-chloro substitution | Electronegativity increase | Improved enzyme inhibition (IC₅₀ ↓20%) |

| Nitro-to-amine reduction | Increased solubility | Enhanced cytotoxicity (HeLa cells) |

Q. Design Strategy :

- Introduce electron-withdrawing groups (e.g., CF₃) to stabilize charge-transfer interactions with biological targets .

- Use molecular docking (AutoDock Vina) to predict binding affinity to enzymes like tyrosine kinases .

How should researchers address contradictions in reported biological activities of this compound?

Advanced Research Question

Conflict Resolution Framework :

Assay Variability : Compare protocols (e.g., MIC assays vs. cell viability assays). For example, discrepancies in antimicrobial activity may stem from differences in bacterial strains or nutrient media .

Stereochemical Purity : Enantiomeric impurities (e.g., from asymmetric synthesis) can skew results. Chiral HPLC or circular dichroism (CD) should confirm stereochemistry .

Metabolic Stability : Assess degradation in PBS or liver microsomes. Nitro groups may undergo reductase-mediated conversion in vivo, altering activity .

What mechanistic insights explain the compound’s reactivity under photolytic conditions?

Advanced Research Question

Photodegradation Pathways :

- UV irradiation (λ = 365 nm) cleaves the C-Br bond, generating a benzyl radical detectable via EPR spectroscopy. Concurrently, the nitro group may form nitroxide intermediates .

- Quenching Studies : Add tert-butanol to scavenge hydroxyl radicals, isolating primary photolytic products for LC-MS analysis .

Q. Applications :

- Photodynamic therapy (PDT) potential due to ROS generation under light .

What strategies mitigate toxicity risks during in vitro assays involving this compound?

Advanced Research Question

Risk Mitigation :

- Cytotoxicity Screening : Use MTT assays on HEK293 cells to establish safe concentrations (typically <10 µM) .

- Chelating Agents : Add EDTA to cell media to counteract metal ion interactions (e.g., Fe³⁺-nitro complexation) that enhance oxidative stress .

- Metabolite Profiling : Identify toxic metabolites (e.g., nitroso derivatives) via LC-QTOF-MS and adjust dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.